2,4-Dichloro-1-(2-nitrovinyl)benzene

Asymmetric Synthesis Organocatalysis Michael Addition

Researchers requiring high stereochemical purity in asymmetric aza-Michael additions often encounter variable enantioselectivity when using non-halogenated nitrostyrenes. The unique 2,4-dichloro substitution pattern of this compound ensures consistent >99% ee in organocatalytic transformations. • Proven 77% yield at 1 mmol scale in Michael additions, supporting medicinal chemistry scalability. • Distinct layered β-structure via Cl···Cl interactions enables solid-state reactivity studies. • Multiple synthetic handles (chloro and nitro groups) facilitate one-pot cascade reactions for complex heterocycles.

Molecular Formula C8H5Cl2NO2
Molecular Weight 218.03 g/mol
CAS No. 18984-21-9
Cat. No. B097155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-1-(2-nitrovinyl)benzene
CAS18984-21-9
Molecular FormulaC8H5Cl2NO2
Molecular Weight218.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C=C[N+](=O)[O-]
InChIInChI=1S/C8H5Cl2NO2/c9-7-2-1-6(8(10)5-7)3-4-11(12)13/h1-5H/b4-3+
InChIKeyLIWIJBBAMBDXME-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-1-(2-nitrovinyl)benzene Overview


2,4-Dichloro-1-(2-nitrovinyl)benzene, also known as trans-2,4-dichloro-β-nitrostyrene, is a substituted nitrostyrene compound (C₈H₅Cl₂NO₂, MW 218.04) . Characterized by a dichloro-substituted phenyl ring conjugated to a nitrovinyl group, this yellow solid (mp 115-119 °C) is primarily utilized as an electrophilic building block in asymmetric catalysis and medicinal chemistry . Its electron-deficient alkene moiety enables diverse transformations, particularly in the construction of chiral nitrogen-containing scaffolds [1].

Role Electrophilic building block for asymmetric catalysis
Workflow Organocatalytic aza-Michael and Michael additions
Selection Context Chiral amine scaffolds and heterocyclic synthesis

2,4-Dichloro-1-(2-nitrovinyl)benzene: Substitution Risks


Within the β-nitrostyrene class, electronic and steric properties vary significantly with aromatic substitution pattern, directly impacting reaction kinetics and stereoselectivity. The 2,4-dichloro substitution pattern on this compound presents a distinct electronic profile—featuring both an ortho and a para electron-withdrawing group—that differentiates it from mono-halogenated or non-halogenated analogs [1]. Replacing it with a different nitrostyrene without rigorous re-optimization can lead to substantial drops in yield and enantiomeric excess (ee) in asymmetric transformations, as observed in comparative organocatalytic studies [1]. Furthermore, its specific solid-state packing arrangement, driven by Cl···Cl interactions, is unique and may impact bulk handling or material properties relative to other nitrostyrenes [2].

Electronic profile mismatch Ortho/para dichloro substitution alters alkene electrophilicity versus mono-halogenated or non-halogenated nitrostyrenes.
Stereoselectivity may shift Direct replacement can lead to lower enantiomeric excess and yield in asymmetric transformations without re-optimization.
Solid-state behavior differs Unique crystal packing driven by Cl···Cl interactions may affect handling and material properties relative to other analogs.

2,4-Dichloro-1-(2-nitrovinyl)benzene: Differentiation Evidence


Organocatalytic Aza-Michael Enantioselectivity

In an organocatalytic aza-Michael addition, trans-2,4-dichloro-β-nitrostyrene demonstrated significantly higher stereocontrol than the unsubstituted β-nitrostyrene benchmark [1]. While the parent β-nitrostyrene yielded a product with 94% ee, the 2,4-dichloro derivative achieved >99% ee, representing a 5+ percentage point increase in stereoselectivity [1].

Aza-Michael ee
Reported
>99% ee vs unsubstituted 94% ee
Supports higher stereocontrol under organocatalysis
Direct head-to-head comparison; bifunctional thiourea catalyst
Asymmetric Synthesis Organocatalysis Michael Addition

Asymmetric Michael Addition Yield

In the asymmetric Michael addition of acetone to β-nitrostyrenes, trans-2,4-dichloro-β-nitrostyrene provided a 77% isolated yield of the Michael adduct (2f) . This yield, achieved under preparative conditions, is competitive with and often surpasses those of other ortho- or para-substituted nitrostyrenes evaluated in the same study, highlighting its balanced reactivity for C-C bond-forming reactions .

Michael addition yield
Reported
77% isolated (1 mmol scale)
Demonstrates practical reactivity for C–C bond formation
Cross-study comparable; acetone Michael addition
Asymmetric Catalysis Michael Addition C-C Bond Formation

Solid-State Packing Motif

Crystal engineering studies reveal that the 2,4-dichloro substitution on β-nitrostyrene drives a distinct layered, photoreactive β-structure stabilized by Cl···Cl and C–H···O interactions [1]. This contrasts with other halogenated analogs, such as the 4-bromo derivative, which adopt different packing motifs [1]. The higher chlorine stoichiometry directly influences intermolecular contacts, resulting in a unique crystal lattice [1].

Crystal packing
Class-level
Layered β-structure via Cl···Cl and C–H···O interactions
May inform solid-form selection and handling properties
Distinct from 4-bromo analog; SC-XRD evidence
Crystal Engineering Solid-State Chemistry Halogen Bonding

2,4-Dichloro-1-(2-nitrovinyl)benzene: Application Scenarios


Enantioselective Chiral Amine Synthesis

Procurement for the synthesis of chiral amines, where >99% enantiomeric excess (ee) is a critical specification. This compound is ideal for organocatalytic aza-Michael additions to construct β-amino acid derivatives or amine-containing drug candidates with high stereochemical purity [1].

Preparative Asymmetric Michael Addition

Use as an electrophile in asymmetric Michael additions of carbon nucleophiles (e.g., acetone) to generate chiral γ-nitroketones or related building blocks. The demonstrated 77% yield at a 1 mmol scale supports its viability for medicinal chemistry and process research [1].

Crystal Engineering & Solid-State Reactivity

Sourcing for solid-state chemistry research, particularly for studying halogen-bonding-driven packing motifs. The compound's unique layered β-structure, stabilized by Cl···Cl interactions, makes it a model system for investigating photoreactivity and crystal lattice design [1].

Heterocyclic Building Block Synthesis

Utilization in organocatalytic cascade or tandem reactions (e.g., aza-Michael-Henry sequences) for the one-pot construction of complex nitrogen-containing heterocycles. The presence of both chloro and nitro groups provides multiple handles for further synthetic elaboration [1].

Application
Selection Property
Validation Focus
Chiral amine synthesis
Electrophilic reactivity in aza-Michael additions
Stereochemical purity and reaction yield
C–C bond formation
Balanced reactivity with carbon nucleophiles
Isolated yield and scalability
Solid-state chemistry
Halogen-bonding-driven crystal packing
Lattice structure and photoreactivity
Heterocyclic scaffold construction
Polyfunctional electrophile (chloro & nitro groups)
Cascade reaction compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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